4-{[amino(naphthalen-1-yl)methyl]sulfanyl}-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves multiple steps. One common method includes the use of a copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which is known for its high regioselectivity and yield . The reaction typically involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their respective reduced forms.
Scientific Research Applications
4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It has potential as a therapeutic agent due to its ability to inhibit specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways where the compound modulates the activity of key proteins .
Comparison with Similar Compounds
Similar compounds include other naphthalene derivatives and cyclopentapyrimidine analogs. What sets 4-{[AMINO(NAPHTHALEN-1-YL)METHYL]SULFANYL}-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Properties
Molecular Formula |
C24H27N3OS |
---|---|
Molecular Weight |
405.6 g/mol |
IUPAC Name |
4-[amino(naphthalen-1-yl)methyl]sulfanyl-1-cyclohexyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C24H27N3OS/c25-22(19-13-6-9-16-8-4-5-12-18(16)19)29-23-20-14-7-15-21(20)27(24(28)26-23)17-10-2-1-3-11-17/h4-6,8-9,12-13,17,22H,1-3,7,10-11,14-15,25H2 |
InChI Key |
NDHNCJKBQJOWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(CCC3)C(=NC2=O)SC(C4=CC=CC5=CC=CC=C54)N |
Origin of Product |
United States |
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